4-(4-Biphenylyl)oxazolidine-2,5-dione
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Overview
Description
4-(4-Biphenylyl)oxazolidine-2,5-dione is a compound belonging to the oxazolidinedione family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Biphenylyl)oxazolidine-2,5-dione typically involves the reaction of biphenyl-4-carboxylic acid with an appropriate amine to form an amide intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazolidine-2,5-dione ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Biphenylyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxazolidine ring to an oxazolidine-2,4-diol.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid derivatives.
Reduction: Oxazolidine-2,4-diol derivatives.
Substitution: Substituted oxazolidine-2,5-dione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Biphenylyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of GABAergic and glutamatergic neurotransmission .
Comparison with Similar Compounds
- 5-Phenyl-oxazolidine-2,4-dione
- 5,5-Diphenylimidazolidine-2,4-dione
- Tridione (Trimethadione)
- Paradione (Paramethadione)
Comparison: 4-(4-Biphenylyl)oxazolidine-2,5-dione is unique due to the presence of the biphenyl group, which imparts distinct physicochemical properties and potential biological activities. Compared to other oxazolidinediones, this compound may offer enhanced stability and specificity in its interactions with molecular targets .
Properties
Molecular Formula |
C15H11NO3 |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
4-(4-phenylphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C15H11NO3/c17-14-13(16-15(18)19-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H,16,18) |
InChI Key |
KNGRETQZRRDWHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(=O)OC(=O)N3 |
Origin of Product |
United States |
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